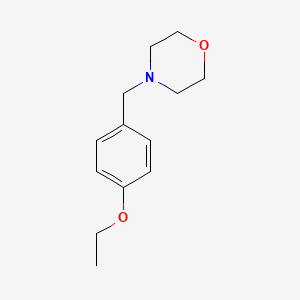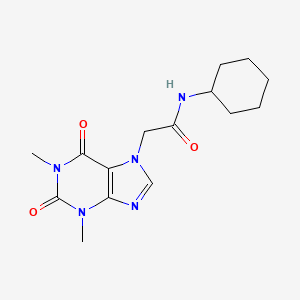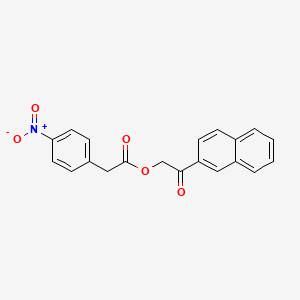
4-(4-ethoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxybenzyl)morpholine, also known as EBM, is a chemical compound that belongs to the family of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
作用機序
The exact mechanism of action of 4-(4-ethoxybenzyl)morpholine is not fully understood. However, it has been proposed that 4-(4-ethoxybenzyl)morpholine exerts its pharmacological effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. For instance, 4-(4-ethoxybenzyl)morpholine has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal excitability, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
4-(4-ethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects. For instance, 4-(4-ethoxybenzyl)morpholine has been found to increase the levels of neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. Furthermore, 4-(4-ethoxybenzyl)morpholine has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This modulation results in the suppression of the inflammatory response, leading to its anti-inflammatory effects.
実験室実験の利点と制限
4-(4-ethoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, 4-(4-ethoxybenzyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based experiments. In addition, 4-(4-ethoxybenzyl)morpholine has a relatively short half-life, which may affect its efficacy in some experiments.
将来の方向性
There are several future directions for the study of 4-(4-ethoxybenzyl)morpholine. One potential direction is the investigation of its potential use as a building block in the synthesis of new drugs and materials. Another direction is the exploration of its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Furthermore, the development of new synthetic routes for 4-(4-ethoxybenzyl)morpholine may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-ethoxybenzyl)morpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-ethoxybenzyl)morpholine and its analogs for various applications.
合成法
The synthesis of 4-(4-ethoxybenzyl)morpholine can be achieved through a multi-step process. The first step involves the reaction of 4-ethoxybenzyl chloride with morpholine to form 4-(4-ethoxybenzyl)morpholine hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base, such as sodium hydroxide, to obtain the final product, 4-(4-ethoxybenzyl)morpholine.
科学的研究の応用
4-(4-ethoxybenzyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-(4-ethoxybenzyl)morpholine has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. In addition, 4-(4-ethoxybenzyl)morpholine has been investigated for its potential use as a building block in the synthesis of new drugs and materials.
特性
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-5-3-12(4-6-13)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELNIGNBYNEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421486 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)

![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)
![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)